molecular formula C10H11BrO2 B2527016 Methyl 2-(4-bromo-3-methylphenyl)acetate CAS No. 885681-93-6

Methyl 2-(4-bromo-3-methylphenyl)acetate

Cat. No.: B2527016
CAS No.: 885681-93-6
M. Wt: 243.1
InChI Key: YFTGXSFZJYWMNC-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Mode of Action

It’s possible that it may interact with its targets through a variety of mechanisms, potentially including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s possible that it may be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability.

Result of Action

Given its potential involvement in the suzuki–miyaura cross-coupling reaction , it may play a role in the formation of carbon–carbon bonds.

Action Environment

The action, efficacy, and stability of Methyl 2-(4-bromo-3-methylphenyl)acetate can be influenced by various environmental factors. For instance, its storage temperature is known to be room temperature , suggesting that it may be stable under normal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromo-3-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(4-bromo-3-methylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Various substituted phenylacetic acid esters.

    Reduction: 2-(4-bromo-3-methylphenyl)ethanol.

    Oxidation: 2-(4-bromo-3-methylphenyl)acetic acid.

Scientific Research Applications

Methyl 2-(4-bromo-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-3-methylphenyl)acetate
  • Methyl 2-(4-fluoro-3-methylphenyl)acetate
  • Methyl 2-(4-iodo-3-methylphenyl)acetate

Uniqueness

Methyl 2-(4-bromo-3-methylphenyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Properties

IUPAC Name

methyl 2-(4-bromo-3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTGXSFZJYWMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885681-93-6
Record name methyl 2-(4-bromo-3-methylphenyl)acetate
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